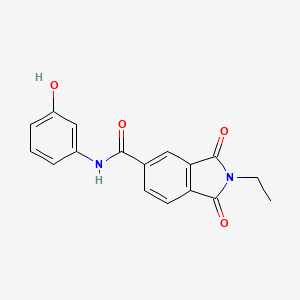![molecular formula C22H24N6O B5362107 6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5362107.png)
6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-10 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MP-10 involves the inhibition of specific molecular pathways involved in various diseases. In cancer, MP-10 inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In cardiovascular disease, MP-10 inhibits the NF-kB pathway, which is involved in inflammation. In neurological disorders, MP-10 inhibits the JNK pathway, which is involved in cell death and neuroinflammation.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, the improvement of cardiac function, and the enhancement of cognitive function. These effects are mediated by the compound's ability to target specific molecular pathways involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments, including its high potency and specificity for specific molecular pathways. However, the compound's high potency can also be a limitation, as it may cause toxicity in cells at high concentrations. Additionally, the compound's complex synthesis method and high cost may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MP-10, including the development of more efficient synthesis methods, the exploration of its potential applications in other diseases, and the investigation of its potential as a therapeutic agent in clinical trials. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 5-methyl-2-pyridinylamine. The final product is obtained by reacting the intermediate compound with 2-chloropyridazine.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In cardiovascular disease, MP-10 has been shown to improve cardiac function and reduce inflammation. In neurological disorders, MP-10 has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-4-3-5-18(14-16)22(29)28-12-10-27(11-13-28)21-9-8-20(25-26-21)24-19-7-6-17(2)15-23-19/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNRQLBRHETSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5362037.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}piperidin-2-one](/img/structure/B5362043.png)
![7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5362048.png)
![4-(2,6-dimethylpyridin-3-yl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5362054.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362061.png)
![4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5362069.png)

![N-methyl-N-{4-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B5362082.png)
![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5362099.png)
![4-chloro-N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5362112.png)
![methyl 2-(4-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362119.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5362123.png)

![N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362144.png)